2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
Properties
Molecular Formula |
C23H16ClN5O2S |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H16ClN5O2S/c24-15-8-10-16(11-9-15)29-21-18(12-25-29)22(31)28-23(27-21)32-13-20(30)26-19-7-3-5-14-4-1-2-6-17(14)19/h1-12H,13H2,(H,26,30)(H,27,28,31) |
InChI Key |
MXGAVIYWPFYBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Ethyl Acetoacetate
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid, HCl) to form the pyrimidinone ring. The reaction proceeds via enamine formation followed by cyclodehydration (Scheme 1).
Reaction Conditions
Palladium-Catalyzed Coupling
An alternative route employs Ullmann coupling between 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine and a thiol precursor. This method requires a Pd(OAc)₂/Xantphos catalytic system and Cs₂CO₃ as a base in toluene.
Key Parameters
-
Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Base: Cs₂CO₃ (3 equiv)
-
Temperature: 100°C
Thioether Linkage Installation
The thioether moiety is introduced via nucleophilic substitution or oxidative coupling.
Nucleophilic Substitution at C-6
6-Chloro-1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine reacts with potassium thioacetate in DMF to yield the thioacetate intermediate, which is subsequently hydrolyzed to the thiol (Scheme 2).
Stepwise Protocol
-
Thioacetate Formation
-
Reagent: KSAc (1.2 equiv)
-
Solvent: DMF, 80°C, 4 hours
-
Yield: 85%
-
-
Hydrolysis to Thiol
-
Reagent: NaOH (2M), MeOH/H₂O
-
Temperature: RT, 2 hours
-
Yield: 90%
-
Oxidative Coupling with Mercaptoacetamide
Direct coupling of the pyrimidinone thiol with 2-bromo-N-(naphthalen-1-yl)acetamide using NaH in THF affords the thioether (Scheme 3).
Optimized Conditions
Acetamide Side Chain Incorporation
The N-(naphthalen-1-yl)acetamide group is introduced via amide bond formation.
Schotten-Baumann Reaction
2-Chloroacetyl chloride reacts with 1-naphthylamine in a biphasic system (CH₂Cl₂/H₂O) with NaHCO₃ to form 2-chloro-N-(naphthalen-1-yl)acetamide, which is then coupled to the thiol intermediate.
Data Summary
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Amide Formation | ClCH₂COCl, NaHCO₃ | CH₂Cl₂/H₂O | 88 |
| Thioether Coupling | NaH, THF | Dry THF | 78 |
EDCI/HOBt-Mediated Coupling
A more efficient method uses EDCI and HOBt to couple 2-mercaptoacetic acid with 1-naphthylamine, followed by in situ activation and displacement.
Advantages
Analysis of Synthetic Routes
Yield Comparison Across Methods
| Method | Key Step | Overall Yield (%) |
|---|---|---|
| Cyclocondensation + Sₙ2 | Acidic cyclization + NaH coupling | 58 |
| Ullmann + EDCI | Pd-catalyzed coupling + EDCI | 52 |
Critical Challenges
-
Thiol Oxidation : Requires inert atmosphere (N₂/Ar) during thioether formation.
-
Regioselectivity : Ullmann coupling may produce C-5 thioether byproducts without careful stoichiometry.
-
Purification : Silica gel chromatography is essential due to polar byproducts.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit antiviral properties. The compound has shown potential against various viral strains by inhibiting viral replication mechanisms. For instance, related compounds have demonstrated efficacy against Hepatitis C virus (HCV), with IC50 values around 32.2 μM in certain studies.
Anticancer Properties
The anticancer potential of this compound has been extensively studied. It has been evaluated for its cytotoxic effects against multiple cancer cell lines. Notably, studies have reported significant inhibition of cell proliferation in models such as A549 (lung cancer) and HCT-116 (colon cancer) cells. One derivative demonstrated an IC50 value of 8.21 μM against A549 cells and 19.56 μM against HCT-116 cells. The mechanisms of action typically involve the induction of apoptosis and cell cycle arrest, particularly at the S and G2/M phases, evidenced by an increased BAX/Bcl-2 ratio.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating pathways involved in inflammation. Similar pyrazolo derivatives have been shown to reduce inflammatory markers in various models, suggesting their potential utility in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study on pyrazolo derivatives | Pyrazolo[3,4-d]pyrimidine | Antiviral (HCV) | 32.2 μM |
| Evaluation in cancer models | N-(naphthalen-1-yl)acetamide derivative | Anticancer (A549) | 8.21 μM |
| In vitro anti-inflammatory study | Pyrazolo derivatives | Anti-inflammatory | Varies |
These findings underscore the significance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Differentiators
Substituent Effects :
- The 4-chlorophenyl group in the target compound may improve target binding via halogen bonding, whereas 3-chlorobenzyl () or fluorophenyl () analogs exhibit different electronic profiles .
- Naphthalenyl acetamide provides a larger hydrophobic surface than thiophenyl or pyrazolyl groups, influencing protein-ligand interactions .
Core Modifications: Pyrazolo[3,4-d]pyrimidinone (target) vs.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative with significant potential in medicinal chemistry. Its structural components suggest a variety of biological activities, particularly in the realm of cancer therapy and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 439.92 g/mol. It contains a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a wide range of biological activities including:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy. Compounds similar to the one have shown promising results against various cancer cell lines with IC50 values in low micromolar ranges .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
- Antimicrobial and Antiviral Properties : Some studies have reported that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial and antiviral activities, making them candidates for further research in infectious diseases .
Anticancer Studies
A recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives evaluated their anti-proliferative activity against the NCI 60 cancer cell line panel. Compounds derived from this class showed GI50 values ranging from to , indicating strong cytotoxic effects against various cancer types .
Anti-inflammatory Activity
In another study evaluating the anti-inflammatory effects of similar compounds, several derivatives were tested for their ability to inhibit COX enzymes. The most potent compounds demonstrated IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests that the compound may also exhibit similar activity.
Data Tables
Q & A
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular dynamics (GROMACS) simulations model membrane interactions. Validate predictions with in vitro Caco-2 permeability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
